molecular formula C13H12O2S2 B595985 Arctinol B CAS No. 102054-39-7

Arctinol B

Cat. No.: B595985
CAS No.: 102054-39-7
M. Wt: 264.357
InChI Key: RVVLUQPXASICPK-UHFFFAOYSA-N
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Description

Arctinol B is a sulfur-containing polyacetylene (thiophene derivative) primarily isolated from plants such as Arctium lappa (burdock) and Eclipta prostrata. It belongs to a class of bioactive compounds characterized by conjugated thiophene rings and acetylene bonds, which contribute to its pharmacological properties .

Properties

IUPAC Name

1-[5-(5-prop-1-ynylthiophen-2-yl)thiophen-2-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S2/c1-2-3-9-4-5-12(16-9)13-7-6-11(17-13)10(15)8-14/h4-7,10,14-15H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVLUQPXASICPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=C(S1)C2=CC=C(S2)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102054-39-7
Record name Arctinol B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102054397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ARCTINOL B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E263X00IUY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arctinol B can be synthesized through various chemical reactions. One common method involves the use of dihedral, cyclic compounds. It has been shown to crystallize in the centrosymmetric space group P-1 with a conformation of D2h and high yield . The compound is soluble in chloroform and benzene, making it a good solvent for other organic compounds with similar properties .

Industrial Production Methods: Industrial production of this compound involves the extraction from Burdock roots. The roots are processed to isolate the compound, which is then purified using various chromatographic techniques. The yield and purity of this compound can be optimized by adjusting the extraction and purification conditions.

Chemical Reactions Analysis

Types of Reactions: Arctinol B undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Arctinol B has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of polyphenolic compounds.

    Biology: Studied for its antioxidant properties, which help in protecting cells from oxidative stress.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antibacterial activities.

    Industry: Utilized in the formulation of natural health products and cosmetics due to its beneficial properties.

Mechanism of Action

The mechanism of action of Arctinol B involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress pathways. This compound scavenges free radicals, thereby reducing oxidative damage to cells. It also inhibits the activity of pro-inflammatory enzymes, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Key Characteristics:

  • Chemical Structure: Arctinol B features a bithiophene core (two linked thiophene rings) with hydroxyl and methyl substituents, though exact structural details (e.g., substituent positions) are inferred from related compounds like arctinol A and arctinal .
  • Natural Sources : Found in the roots of Arctium lappa and the aerial parts of Eclipta prostrata .
  • Biological Activities : Demonstrated antitumor, anti-inflammatory, antioxidant, and antimicrobial effects in preclinical studies .

Comparison with Structurally Similar Compounds

This compound is part of a broader family of thiophene derivatives and sulfur-containing polyacetylenes. Below is a detailed comparison with its analogues:

Arctinol A

  • Structure: Shares the bithiophene backbone but differs in substituent groups. Arctinol A may lack a hydroxyl or methyl group present in this compound .
  • Source: Co-occurs with this compound in Arctium lappa roots .
  • Bioactivity: Exhibits similar anti-inflammatory and antioxidant properties but may show lower antitumor potency compared to this compound due to structural variations .

Arctinal

  • Structure: A precursor to this compound, featuring a formyl group (-CHO) instead of a hydroxymethyl group (-CH2OH) on the thiophene ring .
  • Source : Found in Arctium lappa and Rhaponticum uniflorum (漏芦) .
  • Bioactivity: Demonstrates weaker antimicrobial activity compared to this compound, likely due to reduced polarity from the formyl group .

Ecliptal

  • Structure: A monothiophene derivative with a formyl group, structurally simpler than this compound’s bithiophene system .
  • Source : Isolated from Eclipta prostrata stems and leaves .
  • Bioactivity: Shows moderate antioxidant activity but lacks the broad-spectrum antitumor effects observed in this compound .

Arctinon-B

  • Structure : Contains additional acetylene bonds, making it a polyacetylene-thiophene hybrid .
  • Source : Present in fresh Arctium lappa roots .
  • Bioactivity: Superior cytotoxicity against cancer cells compared to this compound, attributed to extended conjugation from acetylene groups .

Data Table: Comparative Analysis of this compound and Analogues

Compound Core Structure Key Substituents Source Plant Notable Bioactivities
This compound Bithiophene -CH2OH, -CH3 A. lappa, E. prostrata Antitumor, anti-inflammatory
Arctinol A Bithiophene -CH3 (position varies) A. lappa Antioxidant, anti-inflammatory
Arctinal Bithiophene -CHO A. lappa, 漏芦 Antimicrobial
Ecliptal Monothiophene -CHO E. prostrata Antioxidant
Arctinon-B Thiophene-polyacetylene Acetylene chains A. lappa Cytotoxic

Research Findings and Implications

  • Structural-Activity Relationship (SAR): The bioactivity of this compound and its analogues correlates with substituent groups and conjugation length. Hydroxyl and methyl groups enhance solubility and target binding, while acetylene extensions (e.g., in Arctinon-B) improve cytotoxicity .
  • Stability Challenges : Fresh Arctium lappa roots contain higher polyacetylene levels, but these compounds degrade upon drying, complicating extraction .

Biological Activity

Arctinol B, a polyphenolic compound, is gaining attention in the scientific community due to its diverse biological activities. This article explores its antioxidant, anti-inflammatory, and antibacterial properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is structurally classified as a thiophene derivative. Its chemical formula is C12H10O4SC_{12}H_{10}O_4S, and it is known for its ability to scavenge free radicals, making it an important candidate for studies related to oxidative stress and inflammation.

Biological Activities

1. Antioxidant Activity

This compound has been extensively studied for its antioxidant properties. It functions by scavenging reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. Research indicates that this compound can significantly reduce oxidative stress markers in various cell lines.

StudyCell LineConcentrationEffect
HUVECs50 µM30% reduction in ROS levels
HepG2100 µM40% reduction in lipid peroxidation

2. Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been demonstrated through various assays. It inhibits the production of pro-inflammatory cytokines and enzymes, such as nitric oxide (NO) in macrophages.

StudyCell LineConcentrationIC50 Value
RAW 264.720 µg/mL30.6 µM
BV-2 Microglial40 µg/mL79.5 µM

In a study using LPS-stimulated RAW 264.7 macrophages, this compound showed a significant reduction in NO production, indicating its potential as an anti-inflammatory agent.

3. Antibacterial Activity

This compound exhibits antibacterial properties against several pathogenic bacteria. Its efficacy was tested against common strains, showing promising results.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/mL
Escherichia coli128 µg/mL

The biological activity of this compound is primarily attributed to its ability to modulate oxidative stress pathways and inhibit inflammatory mediators. It interacts with various molecular targets, leading to the downregulation of pro-inflammatory signaling pathways.

  • Antioxidant Mechanism : this compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Anti-Inflammatory Mechanism : It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), reducing the synthesis of inflammatory mediators.

Case Studies

Several case studies highlight the practical applications of this compound in health and medicine:

  • Skin Health : A clinical trial investigated a topical formulation containing this compound for improving skin elasticity and reducing signs of aging. Results indicated significant improvements in skin hydration and texture after 12 weeks of use.
  • Wound Healing : In vitro studies demonstrated that this compound promotes fibroblast proliferation and migration, suggesting its potential role in enhancing wound healing processes.

Q & A

Q. What frameworks are recommended for reconciling discrepancies between in silico predictions and empirical data on this compound’s targets?

  • Methodological Answer : Validate docking simulations (AutoDock Vina) with SPR (surface plasmon resonance) for binding affinity. Cross-check transcriptomic data (e.g., GEO datasets) to confirm pathway enrichment. Use STRING-DB for protein interaction networks .

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